4-[(2,6-Dimethylphenoxy)methyl]benzoic acid
CAS No.: 149288-34-6
Cat. No.: VC6807798
Molecular Formula: C16H16O3
Molecular Weight: 256.301
* For research use only. Not for human or veterinary use.
![4-[(2,6-Dimethylphenoxy)methyl]benzoic acid - 149288-34-6](/images/structure/VC6807798.png)
Specification
CAS No. | 149288-34-6 |
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Molecular Formula | C16H16O3 |
Molecular Weight | 256.301 |
IUPAC Name | 4-[(2,6-dimethylphenoxy)methyl]benzoic acid |
Standard InChI | InChI=1S/C16H16O3/c1-11-4-3-5-12(2)15(11)19-10-13-6-8-14(9-7-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Standard InChI Key | BESKEYBHECGTNW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4-[(2,6-Dimethylphenoxy)methyl]benzoic acid consists of a benzoic acid core (C₆H₅COOH) with a (2,6-dimethylphenoxy)methyl group (-CH₂-O-C₆H₃(CH₃)₂) at the 4-position. The 2,6-dimethylphenoxy moiety introduces steric hindrance and lipophilicity, influencing reactivity and solubility.
IUPAC Name and Formula
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IUPAC Name: 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid
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Molecular Formula: C₁₇H₁₈O₃
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Molecular Weight: 270.32 g/mol (calculated)
Structural Analogues
The compound shares structural motifs with:
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4-Bromo-2-methylbenzoic acid methyl ester: A key intermediate in palladium-catalyzed coupling reactions .
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4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol: Demonstrates the stability of 2,6-dimethylphenoxy groups under thermal conditions .
Synthesis and Manufacturing
Proposed Synthetic Routes
While no direct synthesis of 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid is documented, analogous methodologies suggest two pathways:
Mitsunobu Reaction
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Substrates: 4-Hydroxymethylbenzoic acid and 2,6-dimethylphenol.
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Conditions: Diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF .
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Outcome: Ether linkage formation via nucleophilic substitution.
Esterification-Hydrolysis Sequence
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Step 1: Esterification of 4-bromomethylbenzoic acid with methanol under sulfuric acid catalysis .
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Step 2: Nucleophilic aromatic substitution with 2,6-dimethylphenol.
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Step 3: Hydrolysis of the ester to yield the free carboxylic acid.
Reaction Optimization
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Catalysts: Palladium complexes (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in related systems .
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Solvents: Mixed polar solvents (e.g., THF/water) improve reaction homogeneity .
Physicochemical Properties
Predicted Properties (Table 1)
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for aromatic methyl groups (δ 2.3–2.5 ppm) and a multiplet for the phenoxy-methylene protons (δ 4.8–5.1 ppm) .
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IR: Strong absorbance at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s benzoic acid core and lipophilic substituent make it a candidate for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogous to aspirin derivatives .
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Antiparasitic Agents: Structural similarity to fluralaner precursors .
Agrochemical Development
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Herbicides: Phenoxy groups are common in auxin mimics (e.g., 2,4-D) .
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Insect Growth Regulators: Methyl-substituted aromatics disrupt chitin synthesis .
Regulatory and Patent Landscape
Patent Analysis
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